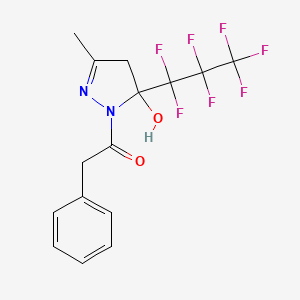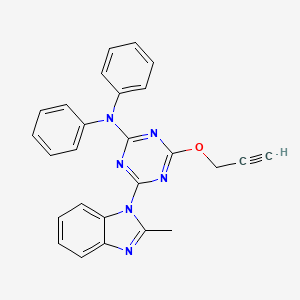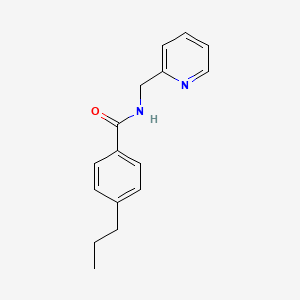
5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as HPPH or Photochlor and has been investigated for its use in photodynamic therapy for cancer treatment. In
Mécanisme D'action
The mechanism of action of HPPH involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids. The damage caused by these reactive species can lead to cell death, which is the basis of photodynamic therapy.
Biochemical and Physiological Effects:
HPPH has been shown to accumulate in cancer cells selectively, which makes it an attractive candidate for photodynamic therapy. The compound has also been shown to have low toxicity in normal cells, which is an important consideration for any potential therapeutic agent. HPPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using HPPH, including the complex synthesis method, the need for careful control of reaction conditions, and the potential for photobleaching, which can reduce the effectiveness of the photosensitizer.
Orientations Futures
There are several future directions for the research on HPPH. One area of interest is the development of new formulations of HPPH that can improve its solubility and bioavailability. Another area of research is the investigation of the use of HPPH in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanism of action of HPPH and to identify any potential side effects or limitations of its use in cancer treatment.
In conclusion, 5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown promise in scientific research for its potential use in photodynamic therapy for cancer treatment. The synthesis of HPPH is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product. HPPH has been shown to selectively accumulate in cancer cells and induce apoptosis, making it an attractive candidate for cancer treatment. However, there are also some limitations to using HPPH, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of HPPH involves a series of chemical reactions that start with the reaction of heptafluoropropyl ketone with hydrazine hydrate to form 5-(heptafluoropropyl)-3-methyl-1H-pyrazole. This intermediate compound is then reacted with phenylacetyl chloride to obtain 5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis of HPPH is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
Applications De Recherche Scientifique
HPPH has been investigated for its potential use in photodynamic therapy for cancer treatment. Photodynamic therapy is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength to produce reactive oxygen species that can destroy cancer cells. HPPH has been shown to be effective in preclinical studies against various types of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F7N2O2/c1-9-8-12(26,13(16,17)14(18,19)15(20,21)22)24(23-9)11(25)7-10-5-3-2-4-6-10/h2-6,26H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTPDXFTZFCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)

![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)

![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![N-benzyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5028077.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)

![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)